(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine
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Overview
Description
(1R)-Dicyclohexyl(2’-((3,5-dimethoxybenzyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)phosphine: R-DTBM-BINAP , is a chiral phosphine ligand. Its chemical formula is C80H104O4P2, and it has a molecular weight of 1191.63 g/mol. The compound appears as white to yellow powder and is air-sensitive, requiring cold storage .
Preparation Methods
Synthetic Routes: R-DTBM-BINAP can be synthesized through various methods. One common approach involves the condensation of 2,2’-dihydroxy-1,1’-binaphthalene with 3,5-dimethoxybenzyl chloride, followed by reaction with dicyclohexylphosphine. The resulting compound undergoes purification steps to obtain the desired product.
Industrial Production: While R-DTBM-BINAP is primarily used in research and catalysis, its industrial production methods are not widely documented. Researchers often prepare it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: R-DTBM-BINAP serves as a versatile ligand in asymmetric catalysis. It participates in various reactions, including:
Hydrogenation: It facilitates enantioselective hydrogenation of unsaturated substrates.
Hydroformylation: R-DTBM-BINAP-based rhodium complexes catalyze hydroformylation reactions.
Asymmetric Allylation: It promotes allylic substitutions with high enantioselectivity.
Hydrogenation: Rhodium or iridium complexes with R-DTBM-BINAP as the ligand, hydrogen gas, and suitable solvents.
Hydroformylation: Rhodium catalysts, carbon monoxide, and hydrogen.
Allylation: Palladium or rhodium catalysts, allylic substrates, and base.
Major Products: The major products depend on the specific reaction. For instance, in hydrogenation, R-DTBM-BINAP contributes to the formation of chiral alcohols or amines.
Scientific Research Applications
R-DTBM-BINAP finds applications in:
Asymmetric Synthesis: It enables the synthesis of chiral compounds with high enantioselectivity.
Catalysis: Used in various catalytic processes, including hydrogenation, hydroformylation, and allylation.
Medicinal Chemistry: Its chiral properties make it valuable for drug development.
Mechanism of Action
The exact mechanism by which R-DTBM-BINAP exerts its effects depends on the specific reaction. Generally, it coordinates with metal catalysts, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the catalytic process.
Comparison with Similar Compounds
R-DTBM-BINAP stands out due to its unique chiral structure. Similar compounds include:
Properties
Molecular Formula |
C41H53O3P |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
dicyclohexyl-[1-[2-[(3,5-dimethoxyphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]phosphane |
InChI |
InChI=1S/C41H53O3P/c1-42-32-25-29(26-33(27-32)43-2)28-44-38-23-21-30-13-9-11-19-36(30)40(38)41-37-20-12-10-14-31(37)22-24-39(41)45(34-15-5-3-6-16-34)35-17-7-4-8-18-35/h21-27,34-35H,3-20,28H2,1-2H3 |
InChI Key |
IIYKSLWDDNBPKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6CCCCC6)C7CCCCC7)OC |
Origin of Product |
United States |
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